molecular formula C11H10ClNO B1621593 5-Chloro-2,8-dimethyl-4-quinolinol CAS No. 21629-50-5

5-Chloro-2,8-dimethyl-4-quinolinol

Cat. No.: B1621593
CAS No.: 21629-50-5
M. Wt: 207.65 g/mol
InChI Key: PCKJRUQECXKAOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,8-dimethylquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the formation of the chloroquinolinol derivative .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,8-dimethyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, hydroquinoline compounds, and substituted quinolinol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,8-dimethyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the dimethyl substitutions enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

5-chloro-2,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-3-4-8(12)10-9(14)5-7(2)13-11(6)10/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKJRUQECXKAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383845
Record name 5-Chloro-2,8-dimethyl-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21629-50-5
Record name 5-Chloro-2,8-dimethyl-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-4-HYDROXY-8-METHYLQUINALDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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